

# Benchmarking the potency and selectivity of new ENL inhibitors against published compounds

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

Eleven-Nineteen-Leukemia
Protein IN-1

Cat. No.:

B12406110

Get Quote

# Benchmarking a New Generation of ENL Inhibitors: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel Eleventh Nineteen Leukemia (ENL) inhibitors against established compounds. It summarizes key performance data, details experimental protocols for potency and selectivity assessment, and visualizes the underlying biological pathways and experimental workflows.

The ENL protein, a YEATS domain-containing epigenetic reader, has emerged as a critical therapeutic target in acute myeloid leukemia (AML) and other cancers.[1][2] ENL recognizes acetylated histone tails and recruits transcription elongation machinery to drive the expression of oncogenes like MYC and HOX genes.[1][3][4] This central role in cancer pathogenesis has spurred the development of small molecule inhibitors aimed at disrupting its function. This guide benchmarks the potency and selectivity of recently developed ENL inhibitors against previously published compounds, providing a clear framework for evaluating their therapeutic potential.



# **Comparative Potency and Selectivity of ENL Inhibitors**

The development of potent and selective ENL inhibitors is crucial for minimizing off-target effects and maximizing therapeutic efficacy. A significant challenge has been achieving selectivity over the closely related paralog AF9, which shares high structural similarity in the YEATS domain.[5] The following tables summarize the in vitro and cellular potency of key ENL inhibitors, as well as their selectivity over other YEATS domain-containing proteins.

| Compound               | Target(s) | IC50 (nM) -<br>In Vitro                  | Kd (nM) | Assay Type                                | Reference |
|------------------------|-----------|------------------------------------------|---------|-------------------------------------------|-----------|
| New<br>Inhibitors      |           |                                          |         |                                           |           |
| TDI-11055              | ENL       | 120                                      | -       | TR-FRET                                   | [2]       |
| SR-0813                | ENL/AF9   | 25 (ENL),<br>311 (AF9)                   | 30      | HTRF, SPR                                 | [6][7]    |
| Compound<br>11         | ENL       | 51 (ENL),<br>984 (AF9)                   | -       | AlphaScreen                               | [5]       |
| Compound<br>13         | ENL       | 266                                      | -       | AlphaScreen                               | [8]       |
| SR-C-107 (R)           | ENL       | -                                        | -       | NanoBRET<br>(Cellular<br>IC50: 590<br>nM) | [9][10]   |
| Published<br>Compounds |           |                                          |         |                                           |           |
| SGC-iMLLT              | ENL       | 129                                      | -       | TR-FRET                                   | [10]      |
| Compound 1             | ENL       | ~4-fold<br>selective for<br>ENL over AF9 | -       | AlphaScreen                               | [5]       |
| Compound 7             | ENL       | -                                        | <100    | -                                         | [5]       |



| Compound               | Cellular<br>Potency<br>(EC50/IC50) | Cell Line(s) | Assay Type | Reference |
|------------------------|------------------------------------|--------------|------------|-----------|
| New Inhibitors         |                                    |              |            |           |
| SR-0813                | 205 nM (ENL),<br>76 nM (AF9)       | MV4;11       | CETSA      | [6][7]    |
| Compound 13            | 5.11 μΜ                            | HEK293T      | NanoBRET   | [8]       |
| SR-C-107 (R)           | 0.59 μΜ                            | HEK293T      | NanoBRET   | [9][10]   |
| Published<br>Compounds |                                    |              |            |           |
| Compound 1             | <br>1.42 μM                        | HEK293T      | NanoBRET   | [8]       |
| Compound 12            | 1.13 μΜ                            | HEK293T      | NanoBRET   | [8]       |

### **Signaling Pathway and Experimental Workflow**

To understand the mechanism of action of ENL inhibitors, it is essential to visualize the signaling pathway in which ENL operates. Furthermore, a standardized experimental workflow is necessary for the consistent and reliable benchmarking of new chemical entities.



Click to download full resolution via product page



Caption: ENL recognizes acetylated histones, recruiting the SEC to promote oncogene transcription.





#### Click to download full resolution via product page

Caption: A stepwise workflow for characterizing novel ENL inhibitors from initial screening to in vivo studies.

### **Experimental Protocols**

Detailed methodologies are critical for the reproducibility and comparison of findings. Below are summaries of key experimental protocols used in the characterization of ENL inhibitors.

### AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the inhibition of the interaction between the ENL YEATS domain and an acetylated histone peptide.

- Principle: Donor and acceptor beads are brought into proximity through the binding of a
  biotinylated histone peptide to streptavidin-coated donor beads and a His-tagged ENL
  protein to Ni-NTA-coated acceptor beads. Upon laser excitation, the donor bead releases
  singlet oxygen, which excites the acceptor bead, resulting in light emission. Small molecule
  inhibitors that disrupt the ENL-histone interaction prevent this energy transfer, leading to a
  decrease in the AlphaScreen signal.
- Typical Protocol:
  - Reactions are typically performed in a 384-well plate.
  - His-tagged ENL protein is incubated with varying concentrations of the test inhibitor.
  - A biotinylated acetylated histone H3 peptide is added to the mixture.
  - Streptavidin-coated donor beads and Ni-NTA-coated acceptor beads are added.
  - The plate is incubated in the dark to allow for binding to reach equilibrium.
  - The signal is read on an AlphaScreen-compatible plate reader.
  - IC50 values are calculated from the dose-response curves.



## NanoBRET™ (Bioluminescence Resonance Energy Transfer)

This assay quantifies inhibitor binding to ENL within living cells, providing a measure of cellular permeability and target engagement.

- Principle: The ENL protein is fused to a NanoLuc® luciferase (the energy donor), and a
  fluorescent tracer that binds to the ENL active site serves as the energy acceptor. When the
  tracer is bound to the NLuc-ENL fusion protein, BRET occurs upon addition of the luciferase
  substrate. Unlabeled inhibitors compete with the tracer for binding to ENL, resulting in a
  decrease in the BRET signal.
- Typical Protocol:
  - HEK293T cells are transfected with a vector expressing the NLuc-ENL fusion protein.
  - Cells are plated in a 96-well or 384-well plate.
  - Cells are treated with varying concentrations of the test inhibitor along with a fixed concentration of the fluorescent tracer.
  - The NanoBRET substrate is added, and the plate is read on a luminometer capable of measuring donor and acceptor emission wavelengths.
  - The BRET ratio is calculated, and IC50 values are determined from the dose-response curves.[8][9]

#### **CETSA®** (Cellular Thermal Shift Assay)

CETSA measures the thermal stabilization of a target protein upon ligand binding in cells, confirming direct target engagement.

Principle: The binding of a small molecule inhibitor to its target protein generally increases
the protein's thermal stability. In a CETSA experiment, cells are treated with the inhibitor and
then heated to various temperatures. At a given temperature, the unbound protein will
denature and precipitate, while the inhibitor-bound protein remains soluble. The amount of
soluble protein at each temperature is then quantified.



- Typical Protocol:
  - Cells (e.g., MV4;11) are treated with the inhibitor or a vehicle control.
  - The cell suspension is divided into aliquots and heated at a range of temperatures.
  - Cells are lysed, and the soluble fraction is separated from the precipitated protein by centrifugation.
  - The amount of soluble ENL protein in the supernatant is quantified by Western blotting or other protein detection methods.
  - A melting curve is generated, and a shift in the melting temperature indicates target engagement.[6][9]

## TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

This assay is another proximity-based method to measure the interaction between the ENL YEATS domain and a histone peptide.

- Principle: Similar to AlphaScreen, TR-FRET relies on the close proximity of a donor and an
  acceptor fluorophore. Typically, a terbium- or europium-labeled antibody (donor) binds to a
  tagged ENL protein, and a fluorescently labeled histone peptide (acceptor) binds to ENL.
   When the donor is excited, it transfers energy to the acceptor if they are in close proximity,
  resulting in a FRET signal. Inhibitors that disrupt the interaction reduce the FRET signal.
- Typical Protocol:
  - Reactions are set up in a low-volume microplate.
  - Tagged ENL protein is incubated with the inhibitor.
  - A fluorescently labeled histone peptide and a lanthanide-labeled antibody against the ENL tag are added.



- After an incubation period, the plate is read on a TR-FRET-compatible plate reader, which
  measures the emission from both the donor and acceptor after a time delay to reduce
  background fluorescence.
- IC50 values are calculated from the resulting dose-response curves.[2][11]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ENL links histone acetylation to oncogenic gene expression in AML PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Prioritization of Eleven-Nineteen-Leukemia Inhibitors as Orally Available Drug Candidates for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benchmarking the potency and selectivity of new ENL inhibitors against published compounds]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12406110#benchmarking-the-potency-and-selectivity-of-new-enl-inhibitors-against-published-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com